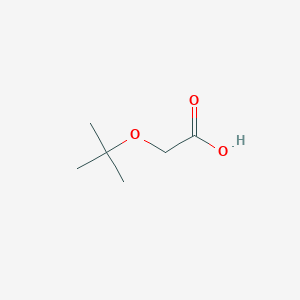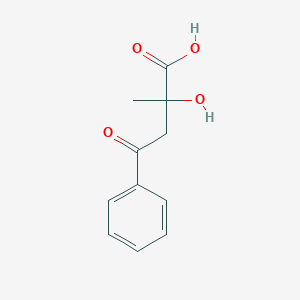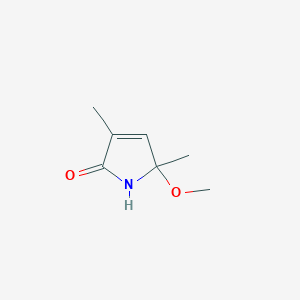
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (MDMP) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDMP is a derivative of the naturally occurring compound, tryptamine, and has been found to exhibit unique properties that make it a valuable tool in various research fields.
作用機序
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one acts as a partial agonist at the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. This interaction results in the activation of the receptor and the subsequent release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which this compound interacts with the receptor is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the receptor.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in brain activity, and alterations in behavior. In animal studies, this compound has been shown to increase locomotor activity, alter social behavior, and induce changes in brain function.
実験室実験の利点と制限
One of the main advantages of using 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in scientific research is its unique mechanism of action and its ability to interact with the serotonin receptor system. This makes it a valuable tool for studying the role of this system in various biological processes. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several potential future directions for research involving 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. One area of interest is the development of new compounds that are based on the structure of this compound, but that exhibit improved pharmacological properties. Another area of research involves the use of this compound in the study of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of these disorders.
合成法
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of tryptamine with various reagents. The most commonly used method involves the reaction of tryptamine with methyl vinyl ketone in the presence of an acid catalyst. This reaction results in the formation of this compound, which can then be purified using standard chromatography techniques.
科学的研究の応用
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on various biological systems. This compound has been shown to interact with the serotonin receptor system, which is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep.
特性
| 13917-74-3 | |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |
InChIキー |
WQPREOTVEAVLIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC1=O)(C)OC |
正規SMILES |
CC1=CC(NC1=O)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



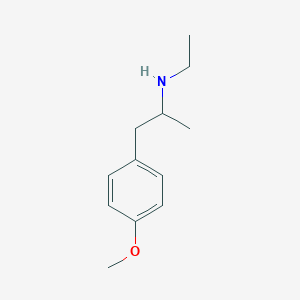
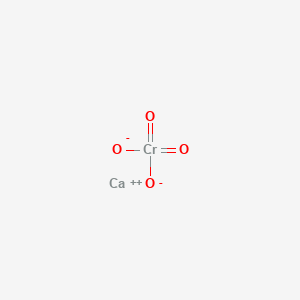
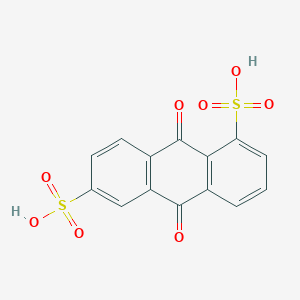
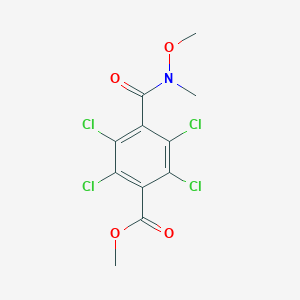


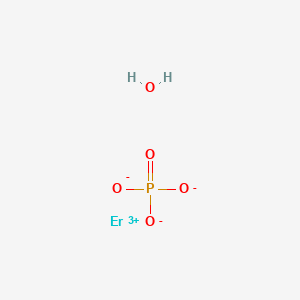

![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)

